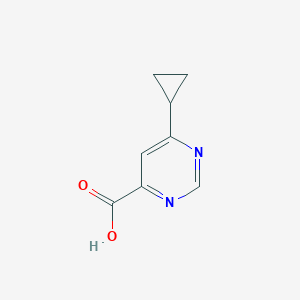
6-Cyclopropylpyrimidine-4-carboxylic acid
Overview
Description
6-Cyclopropylpyrimidine-4-carboxylic acid is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of 6-Cyclopropylpyrimidine-4-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring is a carboxylic acid group and a cyclopropyl group .Physical And Chemical Properties Analysis
As a carboxylic acid, 6-Cyclopropylpyrimidine-4-carboxylic acid likely shares some common properties with other carboxylic acids. These compounds are generally weak acids, many orders of magnitude stronger than the corresponding alcohols . The carboxyl group in these compounds is planar and can participate in hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of α-Aminophosphonates : A study presented an efficient one-pot synthesis method for α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, using phosphomolybdic acid in dichloromethane. This method offers good to excellent yields with short reaction times, highlighting the reactivity and utility of cyclopropylpyrimidine derivatives in synthesizing valuable phosphonate compounds (P. S. Reddy et al., 2014).
Antioxidant Properties of Pyridopyrimidines : Research on the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids demonstrated their antioxidant properties. The study describes the reaction of 6-aminopyrimidines with arylidene derivatives of pyruvic acid, emphasizing the potential of pyrimidine derivatives in developing compounds with significant antioxidant activities (J. Quiroga et al., 2016).
HCV NS5B Polymerase Inhibitors : Another study focused on the development of 5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of the hepatitis C virus NS5B polymerase. The research identified a 2-thienyl substituted analogue with significantly improved activity, showcasing the therapeutic potential of modified pyrimidine carboxylic acids in antiviral drug development (I. Stansfield et al., 2004).
Bioactivity and Applications
Biological Activity of Cyclopropanecarboxylic Acid Derivatives : A study on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds revealed significant herbicidal and fungicidal activities among the synthesized compounds. This underscores the importance of cyclopropyl and pyrimidine moieties in the design and synthesis of compounds with potential agricultural applications (L. Tian et al., 2009).
Antiviral Activities of Pyrimidines : Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines highlighted their antiviral activity against herpes viruses and retroviruses, including HIV. The study's findings support the exploration of pyrimidine derivatives as candidates for antiviral drug development, showcasing the cyclopropyl group's contribution to the activity profile of these compounds (A. Holý et al., 2002).
Safety And Hazards
While specific safety data for 6-Cyclopropylpyrimidine-4-carboxylic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
6-cyclopropylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJDNPIUASSAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylpyrimidine-4-carboxylic acid | |
CAS RN |
1368381-90-1 | |
| Record name | 6-cyclopropylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
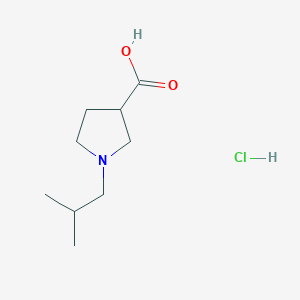
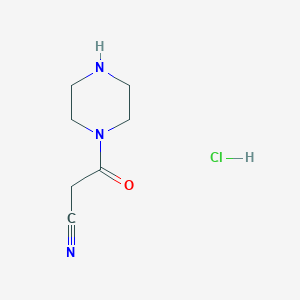
![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)
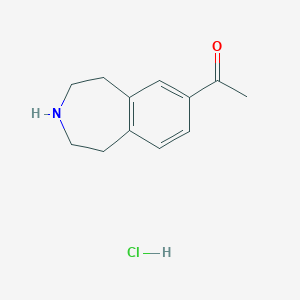
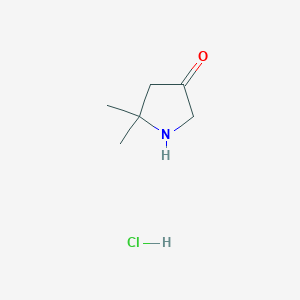
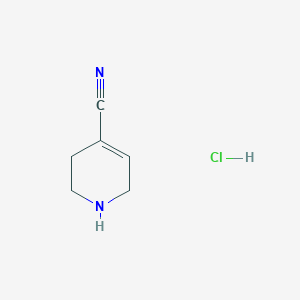
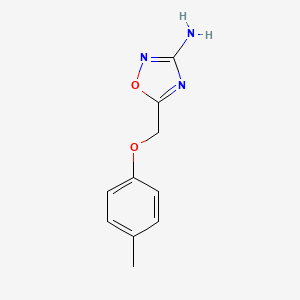
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
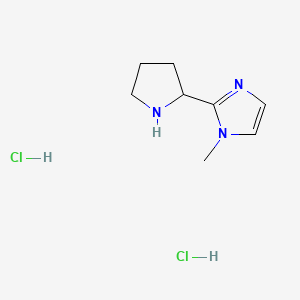
![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)
